

# 1-(3,4-Dichlorophenyl)ethanamine: Structural Characterization and Synthetic Utility

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## Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine

CAS No.: 74877-07-9

Cat. No.: B1306573

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## Executive Summary

**1-(3,4-Dichlorophenyl)ethanamine** (also known as

-methyl-3,4-dichlorobenzylamine) is a chiral primary amine serving as a critical scaffold in medicinal chemistry.<sup>[1][2]</sup> Distinct from its achiral isomer 2-(3,4-dichlorophenyl)ethanamine (a dopamine analog), this compound features a stereogenic center at the benzylic position, making it a valuable building block for enantiopure pharmaceuticals, including sigma receptor ligands and serotonin reuptake inhibitors. This guide details its structural properties, validated synthetic protocols, and spectroscopic signature.

## Part 1: Chemical Identity and Physicochemical Properties

The molecule consists of a 3,4-dichlorophenyl ring attached to an ethylamine chain at the

-carbon. The presence of the chiral center at C1 results in two enantiomers, (S) and (R), which often exhibit distinct pharmacological profiles.

## Nomenclature and Identifiers

Property	Detail
IUPAC Name	1-(3,4-Dichlorophenyl)ethanamine
Common Synonyms	-Methyl-3,4-dichlorobenzylamine; 1-(3,4-Dichlorophenyl)ethylamine
CAS Number (Racemic)	74877-07-9
CAS Number (S-isomer)	150025-93-7
CAS Number (R-isomer)	150520-10-8
Molecular Formula	C H Cl N
Molecular Weight	190.07 g/mol
SMILES	<chem>CC(N)C1=CC(Cl)=C(Cl)C=C1</chem>

## Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

- Appearance: Colorless to pale yellow liquid (free base); white crystalline solid (HCl salt).
- Basicity (pKa): ~9.5 (Conjugate acid).
- LogP: ~2.8 (Lipophilic due to dichlorophenyl moiety).
- Solubility: Sparingly soluble in water; freely soluble in ethanol, DCM, and DMSO.

## Part 2: Synthetic Pathways

The synthesis of **1-(3,4-dichlorophenyl)ethanamine** typically proceeds via the reductive amination of 3,4-dichloroacetophenone. For pharmaceutical applications requiring high enantiopurity, enzymatic kinetic resolution is the preferred downstream processing method.

## Method A: Reductive Amination (Leuckart-Wallach Reaction)

This classical method converts the ketone directly to the amine via a formamide intermediate.

Protocol:

- Reagents: 3,4-Dichloroacetophenone (1.0 eq), Ammonium Formate (5.0 eq), Formic acid (cat.).
- Condensation: Heat the mixture to 160–170°C for 4–6 hours. The ketone converts to the -formyl derivative.
  - Mechanism:[3][4][5][6] Nucleophilic attack of ammonia (from formate decomposition) on the carbonyl, followed by reduction by formic acid.[4]
- Hydrolysis: Treat the crude -formyl intermediate with concentrated HCl under reflux (100°C) for 3 hours to cleave the formyl group.
- Isolation: Basify the solution with NaOH to pH >11 and extract with dichloromethane (DCM). Dry over MgSO<sub>4</sub> and concentrate.

## Method B: Enzymatic Kinetic Resolution

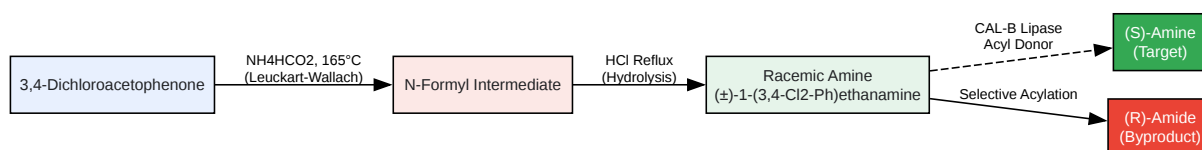
To obtain the (S)-enantiomer (often the bioactive pharmacophore), a lipase-catalyzed resolution is employed.[7]

Protocol:

- Substrate: Racemic **1-(3,4-dichlorophenyl)ethanamine**.
- Catalyst: *Candida antarctica* Lipase B (CAL-B, immobilized).
- Acyl Donor: Ethyl methoxyacetate or Isopropyl acetate (0.55 eq).

- Solvent: MTBE or Toluene (anhydrous).
- Process: Stir at 30–50°C. The lipase selectively acylates the (R)-amine, leaving the (S)-amine unreacted.
- Separation: The unreacted (S)-amine is separated from the (R)-amide via acid/base extraction.

## Visualization of Synthetic Logic



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Caption: Synthetic workflow from ketone precursor to enantiopure amine via Leuckart reaction and enzymatic resolution.

## Part 3: Structural Characterization (Spectroscopy)

Verification of the structure relies on the characteristic splitting patterns of the ethyl group and the substitution pattern of the aromatic ring.

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Data predicted based on 1-arylethylamine standards and 3,4-dichloro substitution effects (Solvent: CDCl<sub>3</sub>

, 400 MHz).

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
Methyl	1.35 – 1.40	Doublet ( Hz)	3H	-CH(NH )-CH
Amine	1.50 – 2.00	Broad Singlet	2H	-NH (Exchangeable)
Methine	4.05 – 4.15	Quartet ( Hz)	1H	Ar-CH(NH )-CH
Aromatic H-6	7.15 – 7.20	Doublet of Doublets	1H	Ortho to alkyl, Meta to Cl
Aromatic H-5	7.38 – 7.42	Doublet ( Hz)	1H	Ortho to Cl (C4)
Aromatic H-2	7.45 – 7.50	Doublet ( Hz)	1H	Meta to alkyl, Ortho to Cl (C3)

#### Interpretation:

- The quartet at ~4.1 ppm is diagnostic for the benzylic proton of a primary amine.
- The methyl doublet confirms the ethyl chain branching.
- The aromatic region shows an ABX system (or similar) typical of 1,2,4-trisubstituted benzenes (3,4-dichloro pattern).

## Mass Spectrometry (MS)

- Ionization: ESI+ or EI.

- Molecular Ion:  
  
(for  
  
Cl  
  
).
- Isotope Pattern: The presence of two chlorine atoms generates a characteristic M : M+2 : M+4 cluster with approximate intensities of 9 : 6 : 1 (190 : 192 : 194).
- Base Peak (EI): m/z 44 (  
  
fragment via  
  
-cleavage), though the benzylic cation (m/z ~159/161) is also prominent.

## Part 4: Safety and Handling (GHS)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- Use in a fume hood to avoid inhalation of amine vapors.
- Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric CO
- 
- In case of contact, wash immediately with polyethylene glycol 400 or water.

## References

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